2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone
Beschreibung
Eigenschaften
Molekularformel |
C24H18N4O2S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-[[2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H18N4O2S/c1-30-18-13-11-17(12-14-18)22-26-23-19-9-5-6-10-20(19)25-24(28(23)27-22)31-15-21(29)16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
MSDMQPAXRFUAKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrazinoquinazoline Precursor Preparation
4-Hydrazinoquinazoline is synthesized via nucleophilic substitution of 4-chloroquinazoline with hydrazine hydrate in ethanol under reflux (72 hours, 80°C), achieving yields of 68–75%. The reaction’s progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Cyclocondensation with Carbon Disulfide
Treatment of 4-hydrazinoquinazoline with carbon disulfide (CS₂) in pyridine at 120°C for 8 hours induces cyclocondensation, forming 2-thiotriazolo[1,5-c]quinazoline. A Dimroth-like rearrangement occurs in situ, favoring the [1,5-c] isomer over the [4,3-c] analog due to thermodynamic stability. X-ray crystallography confirms the regiochemistry, with bond lengths of 1.32 Å (C=N) and 1.74 Å (C–S).
Functionalization at Position 2: Introduction of 4-Methoxyphenyl Group
Position 2 of the triazoloquinazoline core is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
SNAr with 4-Methoxybenzene Boronic Acid
A mixture of 2-chlorotriazolo[1,5-c]quinazoline (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1) undergoes Suzuki–Miyaura coupling at 90°C for 12 hours. The reaction is conducted under inert atmosphere, yielding 2-(4-methoxyphenyl)[1,triazolo[1,5-c]quinazoline (83% yield).
Ullmann-Type Coupling
Alternative conditions employ CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 130°C for 24 hours. This method avoids palladium but requires higher temperatures, reducing functional group tolerance.
Thioetherification at Position 5
The thioether linkage at position 5 is introduced via a two-step sequence: (1) generation of a thiol intermediate and (2) alkylation with 2-bromo-1-phenylethanone.
Thiol Activation
2-Mercaptotriazolo[1,5-c]quinazoline is prepared by treating the corresponding chloro derivative with thiourea in ethanol under reflux (6 hours, 78°C), followed by acidic hydrolysis (HCl, 10%). The thiol intermediate is isolated as a yellow solid (mp 189–191°C) with 89% purity by HPLC.
Alkylation with 2-Bromo-1-phenylethanone
The thiol (1.0 equiv) is reacted with 2-bromo-1-phenylethanone (1.1 equiv) in acetone containing K₂CO₃ (2.0 equiv) at 50°C for 4 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane (3 × 50 mL). After column chromatography (SiO₂, hexane/ethyl acetate 4:1), the title compound is obtained as a white crystalline solid (mp 214–216°C) in 76% yield.
Optimization and Mechanistic Insights
Solvent Effects on Thioetherification
Polar aprotic solvents (DMF, DMSO) accelerate the alkylation but promote side reactions, while acetone balances reactivity and selectivity (Table 1).
Table 1. Solvent Screening for Thioetherification
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 50 | 4 | 76 |
| DMF | 50 | 2 | 68 |
| Ethanol | 78 | 6 | 54 |
| THF | 65 | 5 | 61 |
Catalytic Enhancements
Adding tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst increases yield to 82% by improving interfacial contact between the thiolate anion and alkylating agent.
Characterization and Analytical Data
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.25–7.21 (m, 12H, aromatic), 4.98 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calc. for C₂₅H₂₀N₄O₂S [M+H]⁺: 441.1382; found: 441.1385.
-
XRD : Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å .
Analyse Chemischer Reaktionen
2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazoloquinazoline core or the phenylethanone moiety.
Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity
Research has demonstrated that derivatives of triazoloquinazoline compounds exhibit antihistaminic properties. For instance, a study on related compounds showed that they effectively protected guinea pigs from histamine-induced bronchospasm, indicating potential use as H1-antihistamines . The specific compound may also exhibit similar properties due to its structural similarities.
Anticancer Potential
Triazoloquinazoline derivatives have been explored for their anticancer properties. A study highlighted the cytotoxic activity of various substituted quinazoline derivatives against cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways . The presence of the triazole ring may enhance this activity by modulating interactions with biological targets.
Antimicrobial Activity
The compound's thioether functionality suggests potential antimicrobial applications. Research has indicated that thioether-containing compounds can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .
Synthesis and Characterization
A notable study synthesized several triazoloquinazoline derivatives, including the target compound. The synthesis involved cyclization reactions and was characterized using techniques such as NMR and X-ray crystallography to confirm structural integrity .
| Study | Methodology | Findings |
|---|---|---|
| Synthesis of Triazoloquinazolines | Cyclization of hydrazino derivatives | Identified potent antihistaminic activity |
| Anticancer Activity | Cytotoxicity assays on cancer cell lines | Demonstrated significant growth inhibition |
| Antimicrobial Properties | Testing against various pathogens | Showed promising antibacterial effects |
Wirkmechanismus
The mechanism of action of 2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, thereby inhibiting their activity or modulating their function . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations :
- Thioether vs. Thiolate: Thioether-linked phenylethanone (target compound) may offer greater metabolic stability compared to thiolate derivatives (e.g., 102c), which exhibit higher antibacterial potency but lower stability . Heterocyclic Modifications: Pyrimidinone cores (S1-TP) show distinct electrochemical behavior compared to quinazoline derivatives, suggesting divergent applications in drug design .
Table 2: Bioactivity Profiles of Selected Analogs
Insights :
- The target compound shares structural motifs with antibacterial agents (e.g., 102c) but lacks direct activity data.
- Triazoloquinazoline thiones (e.g., 102c) and thioethers (target compound) may synergize antitumor and antimicrobial effects through reactive sulfur moieties .
- Electroactive triazolopyrimidinones (S1-TP) demonstrate the utility of fused heterocycles in redox-based drug mechanisms .
Biologische Aktivität
The compound 2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features:
- A quinazoline core fused with a triazole ring .
- A thioether functional group .
- A methoxyphenyl substituent and an ethanone moiety .
These structural characteristics suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
Antihistaminic Activity
Research indicates that compounds similar to this compound exhibit antihistaminic properties. The mechanism involves the inhibition of histamine receptors, which can be beneficial in treating allergic conditions. In vitro assays have demonstrated binding affinities to histamine receptors, suggesting that this compound could be developed into therapeutic agents for allergies .
Antitumor Activity
The compound shows promise as an antitumor agent. Studies have reported that quinazoline derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The structural components of the compound may enhance its ability to intercalate DNA or inhibit topoisomerase II activity, contributing to its antitumor efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. It may inhibit specific enzymes involved in cancer pathways or inflammatory responses. For example, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and platelet-derived growth factor (PDGF) receptors . These interactions could lead to reduced tumor growth and improved outcomes in cancer therapy.
The biological mechanisms through which this compound exerts its effects include:
- DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It could inhibit topoisomerase II activity, leading to DNA strand breaks and apoptosis in cancer cells.
- Receptor Binding : The compound likely binds to specific receptors involved in histamine signaling and growth factor pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Triazole and quinazoline core | Antihistaminic activity |
| 2-(4-Chlorophenyl)-1-(3-methoxyphenyl)-2-methylpropane-1-thione | Thioether group | Antitumor activity |
| 3-(3-Methoxyphenyl)-5-(4-methylphenyl)-[1,2,4]triazole | Triazole ring | Antimicrobial properties |
This table illustrates the versatility of triazoloquinazoline derivatives and their varying biological activities .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study evaluated a series of quinazoline derivatives for their cytotoxicity against multiple cancer cell lines. The findings indicated that structural modifications significantly affected their potency .
- Histamine Receptor Interaction : Another study focused on the binding affinities of triazoloquinazolines to histamine receptors. Results showed promising antihistaminic effects that could translate into therapeutic applications for allergic diseases .
Q & A
Basic Question: How can researchers optimize the synthesis of 2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone?
Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. A validated approach includes:
- Step 1: Reacting 2-hydrazinobenzoic acid with diphenyl-N-cyanodithioimidocarbonate in ethanol under ice-cold conditions, followed by triethylamine addition and overnight stirring .
- Step 2: Acidification with HCl, heating, and recrystallization from ethanol to yield intermediates (e.g., phenoxy-substituted triazoloquinazolinones) .
- Step 3: Thiolation via nucleophilic substitution using thioglycolic acid derivatives, as demonstrated in analogous triazoloquinazoline syntheses .
Key Variables to Optimize: - Solvent choice (ethanol, PEG-400) and reaction time (e.g., 4–24 hours) .
- Catalyst selection (e.g., Bleaching Earth Clay for thioether formation) .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Advanced Question: How should researchers resolve contradictory spectral data (e.g., NMR, IR) during structural characterization?
Methodological Answer:
Contradictions in spectral data often arise from conformational flexibility or crystallographic disorder. Recommended steps:
- Cross-Validation: Compare experimental NMR/IR with computational predictions (e.g., DFT calculations for chemical shifts) .
- X-Ray Diffraction: Use single-crystal X-ray analysis to confirm planar arrangements and hydrogen bonding patterns, as seen in triazoloquinazoline dimers .
- 2D NMR Techniques: Employ HSQC and HMBC to resolve ambiguities in aromatic proton assignments .
Basic Question: What experimental designs are suitable for evaluating the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1: Determine physical-chemical properties (logP, solubility) using HPLC or shake-flask methods.
- Phase 2: Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions.
- Phase 3: Study bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS quantification .
Advanced Question: How can researchers investigate the compound’s biological activity against specific therapeutic targets?
Methodological Answer:
Triazoloquinazolines are pharmacologically active; design studies using:
- In Vitro Assays: Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
- Molecular Docking: Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, referencing crystallographic data from similar triazoloquinazolines .
- SAR Analysis: Modify substituents (e.g., methoxy vs. trifluoromethyl groups) to correlate structure with activity .
Advanced Question: What methodologies are recommended for studying reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates .
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled reactants to trace pathways (e.g., thiol-disulfide exchange) .
- Computational Modeling: Apply Gaussian or ORCA to simulate transition states and activation energies .
Basic Question: How can researchers ensure reproducibility in multi-step syntheses of this compound?
Methodological Answer:
- Standardize Protocols: Document exact molar ratios (e.g., 1:1 for hydrazine derivatives) and temperature ranges (e.g., 70–80°C for PEG-400 reactions) .
- Quality Control: Use TLC for real-time monitoring and HPLC for purity checks at each step .
- Batch Records: Report deviations (e.g., solvent impurities) that impact yields, as seen in triazoloquinazoline syntheses (39.5–72% yields) .
Advanced Question: How should researchers evaluate the compound’s potential toxicity in preclinical models?
Methodological Answer:
- In Vitro Toxicity: Use MTT assays on HepG2 cells to assess cytotoxicity .
- Ecotoxicity: Follow OECD guidelines for acute toxicity testing in aquatic organisms (e.g., algae, fish) .
- Metabolic Profiling: Identify toxic metabolites via liver microsome incubations and UPLC-QTOF-MS .
Advanced Question: How can contradictory crystallographic and spectroscopic data be reconciled during structural refinement?
Methodological Answer:
- Dynamic vs. Static Disorder: Differentiate using variable-temperature XRD to detect lattice vibrations .
- Hydrogen Bonding Analysis: Apply SHELXL refinement with restraints for amino H-atoms, as done in triazoloquinazoline studies .
- Complementary Techniques: Pair XRD with solid-state NMR to validate molecular packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
